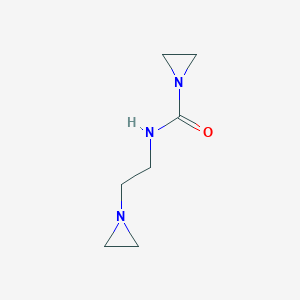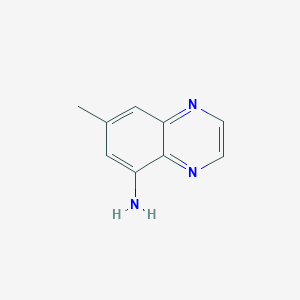
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide is an organic compound that features two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide typically involves the reaction of aziridine derivatives with suitable reagents. One common method is the reaction of aziridine-2-carboxylic acid derivatives with ethyl chloroformate in the presence of N-methylmorpholine . This reaction forms the desired aziridine compound through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of aziridine compounds often involves the polymerization of aziridine monomers. This can be achieved through cationic or anionic ring-opening polymerization, which allows for the production of polyamines with various structures . The choice of polymerization method depends on the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the aziridine rings.
Catalysts: Lewis acids and bases can be used to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound are typically alkylated derivatives, resulting from the nucleophilic attack on the aziridine rings .
Scientific Research Applications
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Polymer Science: It is used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Biological Studies: The compound’s reactivity with thiol groups makes it a valuable tool for studying protein interactions and modifications.
Mechanism of Action
The mechanism of action of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide involves the alkylation of nucleophilic sites on DNA and proteins. The aziridine rings are highly strained and reactive, allowing them to form covalent bonds with nucleophiles such as thiol groups on proteins . This alkylation can disrupt normal cellular processes, leading to cell death, which is why the compound is of interest as a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and use as an immunomodulatory anticancer drug.
N-(2-Hydroxyethyl)aziridine: Used in polymer science for the synthesis of polyamines.
Aziridine-1-carbaldehyde Oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Uniqueness
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide is unique due to its dual aziridine rings, which enhance its reactivity and potential for forming complex alkylated products. This makes it particularly valuable in medicinal chemistry and polymer science applications.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)ethyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C7H13N3O/c11-7(10-5-6-10)8-1-2-9-3-4-9/h1-6H2,(H,8,11) |
InChI Key |
LDJYHFHLEQFSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCNC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)

![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![2H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B11917821.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)


